molecular formula C19H15BrN2O3 B2790760 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1210022-12-0

6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2790760
CAS RN: 1210022-12-0
M. Wt: 399.244
InChI Key: VOBWRRQQYURNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neuroprotection, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In antiviral activity, it has been found to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one are dependent on the specific research application. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. In neuroprotection, it has been shown to reduce oxidative stress and inflammation, leading to improved neuronal function and survival. In antiviral activity, it has been found to inhibit viral replication, leading to a reduction in viral load.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one. One direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its effects on different signaling pathways. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water, making it a more useful tool for scientific research.

Synthesis Methods

The synthesis of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one involves the condensation of 3-bromoaniline and 4-methoxybenzoyl chloride, followed by cyclization with 2-(2-oxoethyl)malononitrile in the presence of potassium carbonate. The resulting compound is then purified using column chromatography to obtain the desired product. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.

Scientific Research Applications

6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one has been used in various scientific research applications, including cancer research, neuroprotection, and antiviral activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, it has been found to protect against oxidative stress and inflammation, and in antiviral activity, it has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

6-(3-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-25-16-7-5-13(6-8-16)18(23)12-22-19(24)10-9-17(21-22)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBWRRQQYURNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one

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